4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a chlorine atom at the 4th position and a trimethylsilyl group at the 1st position of the pyrazolo[3,4-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method includes the following steps:
Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This can be achieved by dissolving 2-cyano-3-(1,3-dioxolane) ethyl propionate in ethanol, adding alkali and formamidine acetate, and heating the mixture to reflux.
Introduction of the trimethylsilyl group: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then reacted with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine to introduce the trimethylsilyl group at the 1st position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic aromatic substitution: The chlorine atom at the 4th position can be substituted by nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura coupling: This reaction involves the use of boronic acids or esters, a palladium catalyst, and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or water.
Major Products:
Substituted pyrazolopyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.
Biaryl compounds: Products of Suzuki-Miyaura coupling reactions are typically biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry: 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine is used as a building block in organic synthesis to create more complex molecules with potential biological activity .
Biology and Medicine:
Anticancer research: Derivatives of this compound have shown promising activity against various cancer cell lines, making it a valuable scaffold for developing new anticancer agents.
Neurobiology: It has been studied for its potential role in modulating neurological pathways and receptors.
Industry:
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is also explored for its potential use in the development of new agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example:
Kinase inhibition: Some derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways that regulate cell growth and survival.
Apoptosis induction: Certain compounds induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the core structure but lacks the trimethylsilyl group, resulting in different reactivity and applications.
Pyrido[2,3-d]pyrimidines: These compounds have a similar heterocyclic framework but differ in the position and nature of substituents, leading to variations in biological activity and chemical properties.
Uniqueness: The presence of the trimethylsilyl group in 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine imparts unique steric and electronic properties, enhancing its reactivity in certain chemical reactions and its potential as a pharmacophore in drug discovery .
Properties
CAS No. |
257298-06-9 |
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Molecular Formula |
C8H11ClN4Si |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClN4Si/c1-14(2,3)13-8-6(4-12-13)7(9)10-5-11-8/h4-5H,1-3H3 |
InChI Key |
XWTAGHQJTVZPGN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C2=C(C=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
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